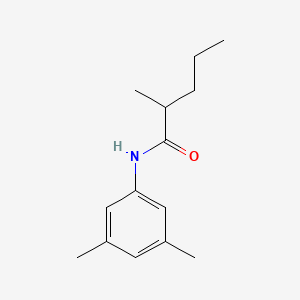
N-(3,5-dimethylphenyl)-2-methylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-2-methylpentanamide, also known as U-47700, is a synthetic opioid drug that has gained popularity in recent years due to its potent analgesic effects. The chemical structure of U-47700 is similar to that of morphine, but it is much more potent and has a shorter duration of action.
Mecanismo De Acción
N-(3,5-dimethylphenyl)-2-methylpentanamide acts on the opioid receptors in the brain and spinal cord, producing analgesia and sedation. It is a potent agonist of the mu-opioid receptor, which is responsible for the majority of the analgesic effects of opioids. N-(3,5-dimethylphenyl)-2-methylpentanamide also activates the delta-opioid receptor, which is involved in the regulation of mood and emotions.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-2-methylpentanamide produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It has been shown to be more potent than morphine in animal models and has a shorter duration of action. N-(3,5-dimethylphenyl)-2-methylpentanamide also has a high potential for abuse and dependence, and its use can lead to serious adverse effects, including respiratory depression, coma, and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dimethylphenyl)-2-methylpentanamide has several advantages for use in laboratory experiments, including its potency and its ability to produce analgesia and sedation. However, its high potential for abuse and dependence makes it difficult to use in animal models, and its adverse effects limit its use in clinical studies.
Direcciones Futuras
Future research on N-(3,5-dimethylphenyl)-2-methylpentanamide should focus on developing safer and more effective opioid drugs that can be used to treat pain without the risk of abuse and dependence. Studies should also investigate the long-term effects of N-(3,5-dimethylphenyl)-2-methylpentanamide use on the brain and body, as well as the development of tolerance and withdrawal symptoms. Additionally, research should be conducted on the use of N-(3,5-dimethylphenyl)-2-methylpentanamide in combination with other drugs, such as non-opioid analgesics and anti-inflammatory agents, to enhance its analgesic effects and reduce its adverse effects.
Métodos De Síntesis
N-(3,5-dimethylphenyl)-2-methylpentanamide is synthesized by reacting 3,5-dimethylphenylacetic acid with thionyl chloride to form 3,5-dimethylphenylacetyl chloride. The resulting compound is then reacted with 2-methylpentan-2-amine in the presence of a catalyst to form N-(3,5-dimethylphenyl)-2-methylpentanamide. The synthesis method is relatively straightforward and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-2-methylpentanamide has been the subject of numerous scientific studies due to its potent analgesic effects. It has been shown to be effective in treating pain in animal models and has been used in pharmacological studies to better understand the mechanism of action of opioid drugs. N-(3,5-dimethylphenyl)-2-methylpentanamide has also been used in studies investigating the effects of opioids on the immune system and the development of tolerance to opioid drugs.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-2-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-5-6-12(4)14(16)15-13-8-10(2)7-11(3)9-13/h7-9,12H,5-6H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRYBWYDDLEVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC(=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

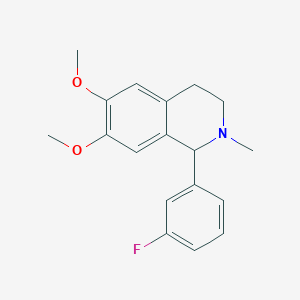
![ethyl 4-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5173690.png)
![1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B5173692.png)
![4-(4-methyl-8-quinolinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5173700.png)
![5-acetyl-4-(4-fluorophenyl)-6-methyl-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5173703.png)
![ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate](/img/structure/B5173715.png)
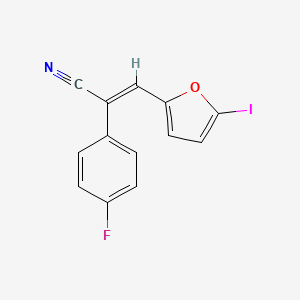
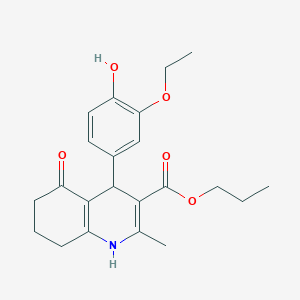
![5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5173733.png)
![7-chloro-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline](/img/structure/B5173737.png)

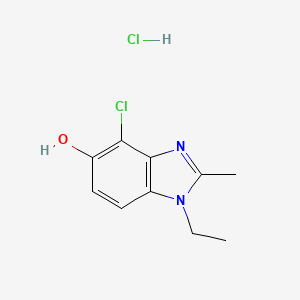
![1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B5173759.png)
![3-(4-methoxyphenyl)-11-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5173765.png)